molecular formula C16H17FN2O B10839216 1-(2-(4-Fluorophenoxy)phenyl)piperazine

1-(2-(4-Fluorophenoxy)phenyl)piperazine

Cat. No.: B10839216
M. Wt: 272.32 g/mol
InChI Key: VWVYZCFGGWGOMP-UHFFFAOYSA-N
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Description

1-(2-(4-Fluorophenoxy)phenyl)piperazine is a substituted piperazine derivative featuring a phenyl ring substituted with a 4-fluorophenoxy group at the 2-position, linked to a piperazine moiety. This compound is part of a broader class of arylpiperazines, which are extensively studied for their pharmacological properties, including interactions with serotonin (5-HT), dopamine (D2, D3), and adrenergic receptors .

Properties

Molecular Formula

C16H17FN2O

Molecular Weight

272.32 g/mol

IUPAC Name

1-[2-(4-fluorophenoxy)phenyl]piperazine

InChI

InChI=1S/C16H17FN2O/c17-13-5-7-14(8-6-13)20-16-4-2-1-3-15(16)19-11-9-18-10-12-19/h1-8,18H,9-12H2

InChI Key

VWVYZCFGGWGOMP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2OC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-fluorophenoxy)phenyl)piperazine typically involves the reaction of 4-fluorophenol with 2-bromophenylpiperazine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of piperazine derivatives, including 1-(2-(4-fluorophenoxy)phenyl)piperazine, often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-fluorophenoxy)phenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-(2-(4-fluorophenoxy)phenyl)piperazine has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-(4-fluorophenoxy)phenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Differences

The biological activity of arylpiperazines is highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis of key analogs:

Compound Substituent Biological Activity Receptor Affinity Key Findings
1-(2-(4-Fluorophenoxy)phenyl)piperazine 2-(4-Fluorophenoxy)phenyl Potential SSRI activity, serotonin/dopamine modulation 5-HT1A, D2/D3 (inferred) Fluorinated phenoxy group may enhance metabolic stability and receptor selectivity.
1-(3-Trifluoromethylphenyl)piperazine 3-Trifluoromethylphenyl 5-HT1A agonist, sympatholytic effects 5-HT1A, 5-HT2A CF3 group increases lipophilicity and CNS penetration; reduces SND (sympathetic nerve discharge).
1-(2-Methoxyphenyl)piperazine 2-Methoxyphenyl Mixed D2/5-HT1A ligand ; variable effects on SND D2, 5-HT1A Methoxy group introduces steric hindrance, altering ligand-receptor interactions.
1-(4-Trifluoromethylphenyl)piperazine 4-Trifluoromethylphenyl Antibacterial activity (DNA topoisomerase II inhibition) Not receptor-specific Bulky CF3 group reduces antibacterial efficacy compared to smaller substituents.
1-(3-Chlorophenyl)piperazine 3-Chlorophenyl 5-HT1B agonist; variable SND modulation 5-HT1B Chlorine atom enhances σ-receptor binding but shows inconsistent in vivo effects.

Pharmacological and Biochemical Insights

  • Serotonin Receptor Modulation: The fluorophenoxy group in 1-(2-(4-Fluorophenoxy)phenyl)piperazine may mimic the electronic effects of 8-hydroxy-DPAT (a 5-HT1A agonist), as seen in related fluorinated arylpiperazines . In contrast, 1-(3-trifluoromethylphenyl)piperazine exhibits strong 5-HT1A agonist activity but lacks significant D2 affinity, highlighting the importance of substituent position .
  • Dopamine Receptor Interactions :

    • 1-(2-Methoxyphenyl)piperazine shows moderate D2 affinity, while 1-(1-naphthyl)piperazine derivatives (e.g., compound 10 in ) demonstrate dual D2/5-HT1A binding due to extended aromatic systems .
  • Antibacterial Activity: Carboxylic acid derivatives of 1-(4-trifluoromethylphenyl)piperazine (e.g., compounds 4e-4g) exhibit superior antibacterial activity via salt-bridge interactions with Mg2+ in DNA topoisomerase II, a mechanism less pronounced in bulkier analogs .

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